2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a structurally complex molecule featuring a tricyclic core with fused oxa- and triaza-rings, a hydroxymethyl group, and distinct aromatic substituents. Its synthesis and bioactivity are likely inspired by plant-derived biomolecules, as evidenced by recent research emphasizing the exploration of novel bioactive compounds with modified structural motifs . The compound’s 3-methoxyphenyl and 4-methylphenyl substituents distinguish it from analogs, positioning it as a candidate for targeted biological studies, particularly in protein interaction or drug development contexts.
Propriétés
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-16-7-9-20(10-8-16)30-24(34)15-37-28-23-12-22-19(14-33)13-29-17(2)25(22)36-27(23)31-26(32-28)18-5-4-6-21(11-18)35-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFRCHSPBSYHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 892380-80-2) is a complex organic molecule with potential biological activities. Its unique structural features suggest a variety of applications in medicinal chemistry and pharmacology.
Structural Characteristics
This compound is characterized by:
- A triazatricyclo framework.
- Multiple functional groups including hydroxymethyl, methoxy, and sulfanyl moieties.
The molecular formula is with a molecular weight of approximately 500.6 g/mol .
Anticancer Properties
Preliminary studies indicate that compounds with similar structural motifs may exhibit significant anticancer activity. For instance:
- Mechanism of Action : The presence of the triazatricyclo structure may enhance the compound's ability to interact with biological targets such as DNA or specific enzymes involved in cancer cell proliferation.
- Case Studies : Research has shown that related compounds can induce apoptosis in various cancer cell lines by activating intrinsic pathways .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been documented to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic benefits in inflammatory diseases .
Antimicrobial Activity
The sulfanyl group in the compound may contribute to its antimicrobial properties:
- Broad Spectrum Activity : Studies have indicated that sulfanyl-containing compounds often show activity against both Gram-positive and Gram-negative bacteria .
Synthesis and Research Findings
The synthesis of this compound involves multiple steps which can vary based on the desired yield and purity:
- Initial Formation : The synthesis begins with the formation of the triazatricyclo framework.
- Functionalization : Subsequent steps involve the introduction of hydroxymethyl and methoxy groups.
- Final Coupling : The final step typically includes the attachment of the acetamide moiety .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds can be useful:
| Compound Name | CAS Number | Biological Activity | Mechanism |
|---|---|---|---|
| Compound A | 892381-64-5 | Anticancer | DNA Interaction |
| Compound B | 892380-80-2 | Anti-inflammatory | Cytokine Inhibition |
| Compound C | 892380-81-3 | Antimicrobial | Cell Membrane Disruption |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
Functional and Bioactivity Differences
The 3-methoxyphenyl group may enhance membrane permeability compared to the 4-methoxy analog due to reduced symmetry, while the 4-methylphenyl substituent could improve target selectivity over the 2-methyl variant by minimizing steric clashes in binding pockets . Computational methods, such as SVM-based protein-chemical interaction prediction (as described by Nagamine and Sakakibara, 2007), suggest that such structural variations alter predicted target profiles. For example, the target compound’s sulfanyl-acetamide moiety may favor interactions with cysteine-rich domains, a feature less pronounced in its analogs .
Predictive Modeling and Lumping Strategies
Mass spectrometry and machine learning approaches have been employed to predict interactions for structurally similar compounds. The target compound’s unique substituents may yield distinct mass spectral fragmentation patterns compared to its analogs, enabling differentiation in metabolite profiling . However, under lumping strategies (used to simplify complex chemical systems), the compound could be grouped with analogs sharing the tricyclic core and hydroxymethyl group, assuming similar reactivity or degradation pathways. This approach reduces computational complexity but risks overlooking substituent-driven bioactivity differences, as highlighted in climate-chemistry models .
Challenges in Comparative Analysis
- Stereochemical Complexity : The tricyclic core’s stereochemistry could further differentiate bioactivity, but this remains unstudied.
- Lumping Limitations : Grouping with analogs may obscure unique properties, emphasizing the need for targeted assays .
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